molecular formula C14H9FN2OS B2601358 N-(benzo[d]thiazol-6-yl)-4-fluorobenzamide CAS No. 922879-02-5

N-(benzo[d]thiazol-6-yl)-4-fluorobenzamide

Cat. No. B2601358
CAS RN: 922879-02-5
M. Wt: 272.3
InChI Key: TYCSVCFKUXFJSL-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .


Synthesis Analysis

Benzothiazoles can be synthesized through various methods. One common method involves the condensation of 2-aminothiophenol with a carboxylic acid in the presence of a dehydrating agent .


Molecular Structure Analysis

The benzothiazole ring system is planar and aromatic. It is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For example, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Benzothiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are typically clear pale yellow liquids with a boiling point of around 116–118°C .

Scientific Research Applications

Antibacterial Agents

The compound has been synthesized and evaluated as a potential antibacterial agent. It has shown promising activity against Staphylococcus aureus. The compound was synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .

Antifungal Agents

Thiazole derivatives, which include the compound , have been associated with diverse biological activities such as antifungal activity. They have been extensively investigated and found to exhibit significant antifungal properties .

Antiprotozoal Agents

Thiazole derivatives have also been investigated for their antiprotozoal activity. They have shown potential in this area, making them a subject of interest in the development of new antiprotozoal drugs .

Anticancer Agents

Thiazole derivatives have been associated with anticancer activity. They have been investigated extensively and found to exhibit significant anticancer properties .

Anticonvulsant Agents

Thiazole derivatives have been associated with anticonvulsant activity. They have been investigated extensively and found to exhibit significant anticonvulsant properties .

Anti-inflammatory Agents

Thiazole derivatives have been associated with anti-inflammatory activity. They have been investigated extensively and found to exhibit significant anti-inflammatory properties .

Antitubercular Agents

Recent synthetic developments of benzothiazole-based compounds have shown promising in vitro and in vivo anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

COX-1 Inhibitory Activity

The compound has shown weak COX-1 inhibitory activity. This suggests potential applications in the development of drugs for conditions related to inflammation and pain .

Future Directions

Research into benzothiazoles is ongoing, with recent work focusing on the development of new benzothiazole-based compounds with improved pharmacological profiles . Future research may also explore the use of benzothiazoles in the treatment of other diseases.

properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2OS/c15-10-3-1-9(2-4-10)14(18)17-11-5-6-12-13(7-11)19-8-16-12/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCSVCFKUXFJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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